N-((1H-Indol-2-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Indol-2-yl)methyl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole ring system makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Indol-2-yl)methyl)propan-2-amine typically involves the reaction of indole derivatives with appropriate amines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . For this compound, the reaction can be carried out using indole-2-carboxaldehyde and isopropylamine under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Indol-2-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens (e.g., bromine), nitro compounds
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
N-((1H-Indol-2-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1H-Indol-2-yl)methyl)propan-2-amine involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it can bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development in plants.
Uniqueness
N-((1H-Indol-2-yl)methyl)propan-2-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106024-59-3 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(1H-indol-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h3-7,9,13-14H,8H2,1-2H3 |
InChI Key |
XYHLWHXETHCNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.